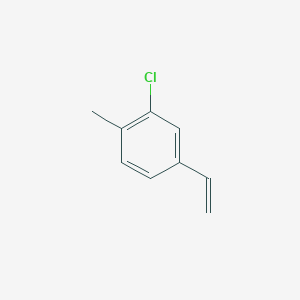

2-Chloro-4-ethenyl-1-methylbenzene

Übersicht

Beschreibung

“2-Chloro-4-ethenyl-1-methylbenzene” is an organic compound with the molecular formula C9H7Cl . It is a derivative of benzene, which is a colorless liquid with an aromatic odor .

Synthesis Analysis

The synthesis of polysubstituted benzenes like “this compound” often involves multistep processes. The order of reactions is critical to the success of the overall scheme . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, an ethenyl group, and a methyl group attached to it . The average mass of the molecule is 150.605 Da and the monoisotopic mass is 150.023621 Da .Chemical Reactions Analysis

The chemical reactions of “this compound” are likely to be similar to those of other benzene derivatives. For example, benzene does not undergo addition like other unsaturated hydrocarbons, but can undergo electrophilic aromatic substitution because aromaticity is maintained .Wissenschaftliche Forschungsanwendungen

Methanol-to-Olefins (MTO) Reaction and Catalysts

Research has shown that the Methanol-to-Olefins (MTO) reaction over H-SAPO-34 catalysts is a significant area where compounds like 2-Chloro-4-ethenyl-1-methylbenzene are relevant. The product distribution in this reaction is largely influenced by product shape selectivity, which changes with the degree of pore clogging in the catalyst. This is evident in studies involving isotopic switch experiments (Hereijgers et al., 2009). Additionally, the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 has been explored, highlighting the role of lower methylbenzenes as intermediates in the formation of alkenes (Bjørgen et al., 2007).

Structural and Vibrational Spectroscopic Studies

Structural and vibrational spectroscopic studies of related compounds, like methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC), provide insights into the behavior of similar chemical structures. This includes analysis using single crystal X-ray diffraction, FT-IR, NMR spectral analysis, and DFT method (Murugavel et al., 2016).

Nonlinear Optical Materials

The study of nonlinear optical materials often involves compounds like this compound. Research in this field focuses on understanding the interactions and properties that contribute to their nonlinearity, such as the synthesis and characterization of new materials with potential applications in optics (Ogawa et al., 2008).

Environmental and Biological Applications

Environmental and biological applications also utilize compounds similar to this compound. For instance, studies on microbial degradation of 1-Chloro-4- Nitrobenzene by Pseudomonas acidovorans XII have provided insights into the biodegradation pathways and potential environmental impact (Shah, 2014).

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-ethenyl-1-methylbenzene is likely to be the benzylic position . This is the carbon atom adjacent to the benzene ring, which is known to be particularly reactive due to the stability provided by the aromatic ring .

Mode of Action

The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair). The type of nucleophilic substitution (SN1 or SN2) depends on the nature of the benzylic halide . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that the compound can participate inelectrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’smolecular weight is 150.605 Da , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the concentration and nucleophilicity of the nucleophile, the nature of the leaving group, and the solvent used .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-4-ethenyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSVJSLLUKWNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)

![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)

![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)

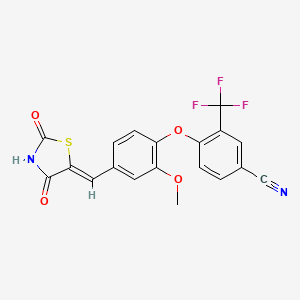

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)